molecular formula C8H5FN2O2S2 B2781440 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride CAS No. 2091030-79-2

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride

Cat. No.: B2781440
CAS No.: 2091030-79-2
M. Wt: 244.26
InChI Key: GWOHRNQUKHXKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C8H5FN2O2S2. It is known for its unique structure, which includes a thiadiazole ring and a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, and subsequent reactions introduce the sulfonyl fluoride group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different thiadiazole derivatives .

Scientific Research Applications

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is unique due to the presence of both the phenyl group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, making it versatile for various applications .

Biological Activity

3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a phenyl group and a sulfonyl fluoride moiety. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that various derivatives of thiadiazoles can inhibit the growth of multiple cancer cell lines:

  • Cytotoxicity Studies : A study reported that several thiadiazole derivatives exhibited moderate to good anticancer activity against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values ranging from 4.27 µg/mL to 12.57 µM .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2, which plays a role in cell cycle progression and apoptosis .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties:

  • In Vitro Testing : Compounds derived from thiadiazoles have shown significant antibacterial activity against various strains including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects .
  • Biofilm Inhibition : Some derivatives have demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been investigated through various assays:

  • Protein Denaturation Method : Several compounds exhibited significant anti-inflammatory effects, comparable to standard drugs like diclofenac. For instance, certain derivatives showed maximum inhibition rates at concentrations of 100 μg/mL .

Other Biological Activities

Beyond anticancer and antibacterial properties, this compound exhibits a range of other biological activities:

  • Antioxidant Activity : Some studies have reported that thiadiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .
  • Antidiabetic Activity : Certain compounds have been evaluated for their ability to inhibit α-amylase, indicating potential use in managing diabetes .

Case Studies

Several studies highlight the biological activities of thiadiazole derivatives:

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amines showed high inhibitory activity against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than that of cisplatin .
  • Antibacterial Efficacy :
    • Thiadiazole compounds were tested against Mycobacterium smegmatis, showing MIC values indicating their potential as antitubercular agents .

Properties

IUPAC Name

3-phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOHRNQUKHXKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.